![molecular formula C12H12F3N3 B11734191 N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11734191.png)

N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

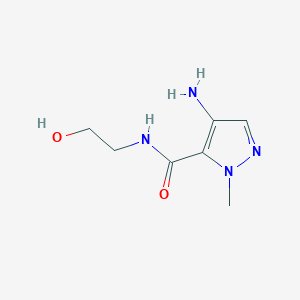

N-[(2,3-Difluorphenyl)methyl]-1-(2-Fluorethyl)-1H-pyrazol-4-amin ist eine Verbindung, die einen Pyrazolring aufweist, der mit Fluoratomen und einer Difluorphenylgruppe substituiert ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[(2,3-Difluorphenyl)methyl]-1-(2-Fluorethyl)-1H-pyrazol-4-amin umfasst in der Regel die folgenden Schritte:

Bildung des Pyrazolrings: Der Pyrazolring kann durch die Reaktion von Hydrazin mit einem 1,3-Diketon unter sauren Bedingungen synthetisiert werden.

Einführung von Fluoratomen: Die Fluorierung kann unter kontrollierten Bedingungen mit Reagenzien wie Selectfluor oder N-Fluorbenzolsulfonimid (NFSI) erreicht werden.

Anlagerung der Difluorphenylgruppe: Dieser Schritt beinhaltet die Reaktion des Pyrazolderivats mit einem Difluorphenylhalogenid in Gegenwart einer Base wie Kaliumcarbonat.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die Großproduktion optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Attachment of the Difluorophenyl Group: This step involves the reaction of the pyrazole derivative with a difluorophenyl halide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Reaktionstypen

N-[(2,3-Difluorphenyl)methyl]-1-(2-Fluorethyl)-1H-pyrazol-4-amin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Halogenierungs- oder Nitrierungsreaktionen unter Verwendung von Reagenzien wie Brom oder Salpetersäure.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether.

Substitution: Brom in Gegenwart eines Katalysators wie Eisen.

Wichtigste gebildete Produkte

Oxidation: Bildung der entsprechenden Ketone oder Carbonsäuren.

Reduktion: Bildung von Aminen oder Alkoholen.

Substitution: Bildung von halogenierten oder nitrierten Derivaten.

Wissenschaftliche Forschungsanwendungen

N-[(2,3-Difluorphenyl)methyl]-1-(2-Fluorethyl)-1H-pyrazol-4-amin hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator.

Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender und krebshemmender Eigenschaften.

Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien mit spezifischen Eigenschaften eingesetzt, z. B. hoher thermischer Stabilität oder einzigartigen elektronischen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von N-[(2,3-Difluorphenyl)methyl]-1-(2-Fluorethyl)-1H-pyrazol-4-amin beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Fluoratome erhöhen die Bindungsaffinität und Selektivität der Verbindung, was zu einer Modulation biologischer Pfade führt. Dies kann zu verschiedenen pharmakologischen Wirkungen führen, abhängig vom Ziel und dem Kontext.

Wissenschaftliche Forschungsanwendungen

N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Wirkmechanismus

The mechanism of action of N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. This can result in various pharmacological effects, depending on the target and context.

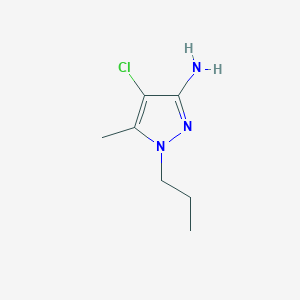

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-[(2,3-Difluorphenyl)methyl]-1-(2-Chlorethyl)-1H-pyrazol-4-amin

- N-[(2,3-Difluorphenyl)methyl]-1-(2-Bromethyl)-1H-pyrazol-4-amin

Einzigartigkeit

N-[(2,3-Difluorphenyl)methyl]-1-(2-Fluorethyl)-1H-pyrazol-4-amin ist aufgrund des Vorhandenseins mehrerer Fluoratome einzigartig, die ihm besondere physikalisch-chemische Eigenschaften verleihen. Dazu gehören eine erhöhte Lipophilie, metabolische Stabilität und verbesserte Bindungsinteraktionen mit biologischen Zielstrukturen, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Eigenschaften

Molekularformel |

C12H12F3N3 |

|---|---|

Molekulargewicht |

255.24 g/mol |

IUPAC-Name |

N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine |

InChI |

InChI=1S/C12H12F3N3/c13-4-5-18-8-10(7-17-18)16-6-9-2-1-3-11(14)12(9)15/h1-3,7-8,16H,4-6H2 |

InChI-Schlüssel |

MLHNPWHVDKVQQI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)F)F)CNC2=CN(N=C2)CCF |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B11734109.png)

![tert-butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B11734140.png)

![3-[(6-methoxypyridin-3-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B11734147.png)

![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(diethylamino)propyl]amine](/img/structure/B11734150.png)

![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11734152.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11734171.png)

![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734206.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734217.png)

![1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734218.png)